N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The exact mass of the compound this compound is 264.14739250 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-4-6-12(7-5-11)10-16-14(18)13(17)15-8-3-9-19-2/h4-7H,3,8-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXFJKALYNUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 250.35 g/mol
This structure suggests potential interactions with various biological targets, particularly in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens.
- Antiproliferative Effects : In vitro assays indicate potential efficacy in inhibiting the growth of cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic processes.
Antimicrobial Activity
A study focusing on the antimicrobial properties of related compounds highlighted the significance of structural modifications in enhancing activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the methoxypropyl group in this compound is hypothesized to contribute to its antimicrobial efficacy through enhanced membrane permeability and interaction with bacterial cell walls.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiproliferative Effects
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The compound was tested against several cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 175 |
These results indicate a moderate antiproliferative effect, suggesting potential as a chemotherapeutic agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways, similar to other derivatives that target glucose transporters (GLUT1).
- Disruption of Cell Membrane Integrity : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to cell lysis.
Case Studies
- Study on Anticancer Properties :
- A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The findings indicated significant reductions in cell viability, particularly at higher concentrations.
- Antimicrobial Efficacy Assessment :
- Research conducted on derivatives showed that modifications to the alkyl chain significantly influenced antimicrobial activity. Compounds similar to this compound demonstrated promising results against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
